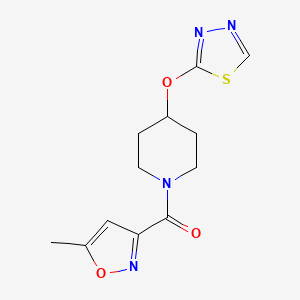
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C12H14N4O3S and its molecular weight is 294.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic organic compound that combines the structural features of oxazole and thiadiazole. This combination is significant due to the pharmacological potential attributed to these heterocycles. Research indicates that derivatives of these structures exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O3S
- Molecular Weight : 286.33 g/mol
Biological Activity Overview
The biological activities of this compound are primarily derived from its constituent moieties:
- Oxazole Ring : Known for its antimicrobial and anticancer properties.
- Thiadiazole Ring : Exhibits antiviral and anti-inflammatory activities.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and oxazole rings demonstrate significant antimicrobial properties. For example, derivatives of thiadiazole have been reported to inhibit various strains of bacteria and fungi effectively. One study highlighted that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of this compound has been investigated with promising results. Thiadiazole derivatives have been noted for their activity against viruses such as the influenza virus and hepatitis C virus (HCV). In vitro studies indicated that certain derivatives could inhibit viral replication with IC50 values in the low micromolar range .
Anticancer Activity
The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one derivative exhibited an IC50 value of 20 µM against breast cancer cell lines .
The mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling cascades related to inflammation and immune response.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-6-10(15-19-8)11(17)16-4-2-9(3-5-16)18-12-14-13-7-20-12/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOFYAHVCUKCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














